7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.: 664992-04-5
Cat. No.: VC21389300
Molecular Formula: C8H10F2N4O2
Molecular Weight: 232.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664992-04-5 |
|---|---|
| Molecular Formula | C8H10F2N4O2 |
| Molecular Weight | 232.19g/mol |
| IUPAC Name | 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13) |
| Standard InChI Key | XYHOJJYLZCLYCM-UHFFFAOYSA-N |
| Isomeric SMILES | CC1CC(N2C(=N1)N=C(N2)C(=O)O)C(F)F |
| SMILES | CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F |
| Canonical SMILES | CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F |
Introduction
Chemical Properties and Structure
Basic Properties
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid is identified by the CAS number 664992-04-5 and possesses the molecular formula C8H10F2N4O2 with a molecular weight of 232.19 g/mol . Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid
Structural Characteristics
The compound features a distinctive molecular architecture composed of a tetrahydrotriazolopyrimidine core with a difluoromethyl group at position 7 and a methyl group at position 5. The presence of the difluoromethyl group is particularly noteworthy as it contributes significantly to the compound's pharmacological properties. The triazolopyrimidine core consists of a fused ring system containing three nitrogen atoms in the triazole ring and two nitrogen atoms in the pyrimidine ring, creating a nitrogen-rich heterocyclic system with multiple potential sites for hydrogen bonding and molecular interactions .
The stereochemistry of the compound may vary, with the PubChem database listing a specific stereoisomer, (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid, indicating the potential for stereochemical diversity within this chemical class .
Synthesis and Preparation Methods
| Step | Description | Reaction Type |
|---|---|---|
| 1 | Formation of the triazole core | Cyclocondensation |
| 2 | Introduction of pyrimidine ring | Cyclization |
| 3 | Incorporation of difluoromethyl group | Functionalization |
| 4 | Carboxylic acid formation | Hydrolysis |
Biological and Pharmacological Activities
Enzyme Inhibitory Effects
Compounds within the triazolopyrimidine class, including derivatives similar to 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid, have demonstrated potential as enzyme inhibitors. These compounds have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The difluoromethyl group enhances binding affinity and metabolic stability, which are crucial for drug development.
Triazolopyrimidine derivatives have shown promising anticancer activities. Studies have evaluated the cytotoxicity of related compounds against cancer cell lines, including breast carcinoma (MCF-7) cells . A series of new triazolo[4,3-a]pyrimidine derivatives were tested against MDA-MB-231 and MCF-7 cell lines using the MTT in vitro method, with some compounds displaying significant antitumor activity compared to the cisplatin reference .
Additionally, researchers have investigated triazolopyrimidine derivatives as potential inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a critical role in cancer cell proliferation, invasion, and metastasis . Table 3 summarizes some of the reported biological activities of triazolopyrimidine derivatives.
Table 3: Biological Activities of Triazolopyrimidine Derivatives
Structure-Activity Relationships
The biological activity of triazolopyrimidine derivatives is significantly influenced by structural modifications. Studies have shown that modifications on the pyrimidine ring can enhance anticancer efficacy. Electron-donating substituents on the pyrimidine ring generally exhibit enhanced anti-inflammatory and anticancer activities compared to electron-withdrawing groups.
The position of substituents on the triazole or pyrimidine rings can significantly affect binding affinity and biological activity. For instance, in a series of triazolopyrimidine derivatives evaluated for c-Met inhibition, compounds with a 2-pyridyl group on the 5-methyl-thiazole group demonstrated stronger cytotoxicity than those substituted with benzene or other pyridine isomers .
The difluoromethyl group in 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid likely contributes to its pharmacological properties through enhanced metabolic stability and membrane permeability, common benefits of fluorination in medicinal chemistry.
Applications in Medicinal Chemistry
Research Tool Applications
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine-2-carboxylic acid is marketed primarily for research use, as indicated by multiple commercial suppliers . It serves as a valuable tool for investigating structure-activity relationships, developing synthetic methodologies, and exploring the biological activities of triazolopyrimidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume